molecular formula C21H18FN5O2S B2667053 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 894059-87-1

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2667053
CAS No.: 894059-87-1
M. Wt: 423.47
InChI Key: PLXQIUAILQYGDM-UHFFFAOYSA-N
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Description

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Effects

  • Modification of PI3K Inhibitors for Anticancer Therapy : A study by Wang et al. (2015) explored the modification of a compound structurally similar to the requested molecule, focusing on replacing the acetamide group with alkylurea. This modification retained antiproliferative activity and inhibited PI3Ks and mTOR, suggesting potential as an effective anticancer agent with low toxicity (Wang et al., 2015).

  • Antioxidant and Anticancer Activities : Sunil et al. (2010) investigated the in vitro antioxidant and anticancer properties of triazolo-thiadiazoles, which are closely related to the compound . These compounds showed significant cytotoxic effects on hepatocellular carcinoma cell lines, indicating potential as anticancer agents (Sunil et al., 2010).

Anti-inflammatory and Antihistaminic Properties

  • H1-Antihistaminic Agents : Alagarsamy et al. (2009) synthesized compounds related to the requested molecule, showing significant in vivo H1-antihistaminic activity. These findings indicate potential applications in treating allergic reactions (Alagarsamy et al., 2009).

  • Antiasthma Agents : Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, showing activity as mediator release inhibitors, which could be beneficial in developing antiasthma medications (Medwid et al., 1990).

Structural and Theoretical Analysis

  • Crystal Structure and DFT Calculations : Sallam et al. (2021) conducted studies on pyridazine derivatives, closely related to the requested compound. They performed crystal structure characterization and DFT calculations, which are essential for understanding the properties and potential applications of such compounds (Sallam et al., 2021).

  • Synthesis and Insecticidal Assessment : Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety, a component of the requested compound. These compounds showed potential as insecticidal agents, indicating a possible application in agriculture (Fadda et al., 2017).

Properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-3-9-18(29-2)17(11-13)23-20(28)12-30-21-25-24-19-10-8-16(26-27(19)21)14-4-6-15(22)7-5-14/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXQIUAILQYGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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